molecular formula C13H13ClN4O3 B2706218 1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea CAS No. 1448075-35-1

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Cat. No.: B2706218
CAS No.: 1448075-35-1
M. Wt: 308.72
InChI Key: KIXFDEGWFUYCMR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea linkage connecting a chlorophenyl group and a dimethoxypyrimidinyl group, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea typically involves the reaction of 2-chloroaniline with 2,4-dimethoxypyrimidine-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)thiourea: Similar structure but with a thiourea linkage.

    1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)carbamate: Contains a carbamate group instead of a urea linkage.

Uniqueness

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXFDEGWFUYCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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